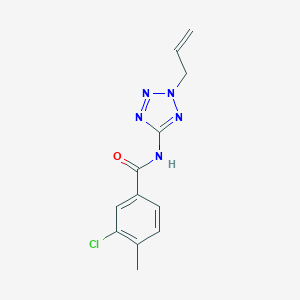
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide, also known as ACTAZOLAM, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. The compound is thought to enhance the binding of GABA to the receptor, leading to increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce anxiety and induce sedation and muscle relaxation. In addition, it has been shown to have anticonvulsant effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations of using this compound is its potential for toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for toxicity.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-allyl-2H-tetrazol-5-amine. The reaction is catalyzed by a base such as triethylamine or pyridine. The product is obtained as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide has been widely studied for its potential application in various therapeutic areas, including anxiety, depression, and epilepsy. The compound has been shown to exhibit anxiolytic and anticonvulsant properties in animal models. In addition, it has been investigated for its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C12H12ClN5O |
|---|---|
Molekulargewicht |
277.71 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H12ClN5O/c1-3-6-18-16-12(15-17-18)14-11(19)9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16,19) |
InChI-Schlüssel |
DFAYDEXWEMSELH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)









